![molecular formula C18H19N3O2 B2465735 3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921870-85-1](/img/structure/B2465735.png)
3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of pyrimidine . Pyrimidine derivatives are known to have various biological properties and therapeutic potentials . They are known to have pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .
Molecular Structure Analysis
The structure of a related compound was confirmed by 1 H-, 13 C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .Chemical Reactions Analysis
The synthesis of a related compound involved the reaction of 3-phenyl-1- (thieno [3,2- d ]pyrimidin-4-yl)-1 H -pyrazol-5-amine with DMF and phosphorus oxychloride (Vilsmeier–Haack reagent) at 70 °C for 5 h .Applications De Recherche Scientifique
Synthetic Chemistry
Pyrido[3,2-d]pyrimidine derivatives are synthesized through various chemical reactions and methods, showcasing their versatility in organic synthesis. For instance, a study detailed the efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, highlighting their structural, spectral, and computational exploration. These compounds were synthesized using spectral techniques and density functional theory (DFT), indicating their potential in material science and molecular electronics due to their electronic structures and properties (Ashraf et al., 2019).
Material Science
Pyrido[3,2-d]pyrimidine derivatives exhibit unique photophysical properties, making them suitable for applications in material science, such as in the development of pH sensors and logic gates. A study on pyrimidine-phthalimide derivatives, acting as donor–π–acceptor compounds, demonstrated their potential in tuning the photophysical properties for applications in solid-state fluorescence and solvatochromism, which could be utilized in colorimetric pH sensors (Yan et al., 2017).
Pharmacology
Pyrido[3,2-d]pyrimidine derivatives have also been explored for their biological activities. For instance, certain derivatives have been investigated for their urease inhibition properties, which is significant in the development of treatments for conditions caused by excessive urease activity. The study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives revealed potential urease inhibitory activity, highlighting the pharmacological relevance of these compounds (Rauf et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(2-phenylethyl)-1-propylpyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-12-20-15-9-6-11-19-16(15)17(22)21(18(20)23)13-10-14-7-4-3-5-8-14/h3-9,11H,2,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXFNMLONUHJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

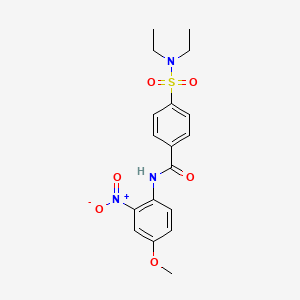
![3-(2-methylbenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465657.png)

![5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2465660.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide](/img/structure/B2465661.png)


![4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2465665.png)
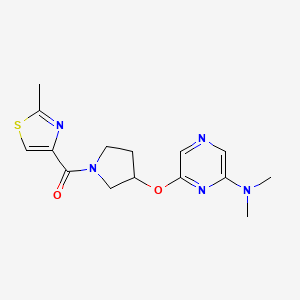
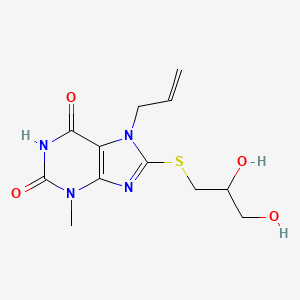
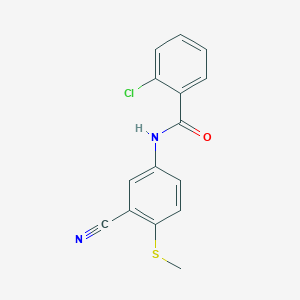
![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)
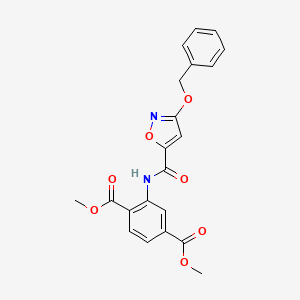
![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)